Fmoc-Aph(tBuCbm)-OH Fmoc-Aph(tBuCbm)-OH
Brand Name: Vulcanchem
CAS No.: 1998216-17-3
VCID: VC16467110
InChI: InChI=1S/C29H31N3O5/c1-29(2,3)32-27(35)30-19-14-12-18(13-15-19)16-25(26(33)34)31-28(36)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,31,36)(H,33,34)(H2,30,32,35)/t25-/m0/s1
SMILES:
Molecular Formula: C29H31N3O5
Molecular Weight: 501.6 g/mol

Fmoc-Aph(tBuCbm)-OH

CAS No.: 1998216-17-3

Cat. No.: VC16467110

Molecular Formula: C29H31N3O5

Molecular Weight: 501.6 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Aph(tBuCbm)-OH - 1998216-17-3

Specification

CAS No. 1998216-17-3
Molecular Formula C29H31N3O5
Molecular Weight 501.6 g/mol
IUPAC Name (2S)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C29H31N3O5/c1-29(2,3)32-27(35)30-19-14-12-18(13-15-19)16-25(26(33)34)31-28(36)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,31,36)(H,33,34)(H2,30,32,35)/t25-/m0/s1
Standard InChI Key ZDEKLTOYUSVJAK-VWLOTQADSA-N
Isomeric SMILES CC(C)(C)NC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)(C)NC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

Fmoc-Aph(tBuCbm)-OH, systematically named (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(3-(tert-butyl)ureido)phenyl)propanoic acid, belongs to the class of non-natural amino acids. Its structure comprises:

  • An Fmoc group at the N-terminus, ensuring stability during SPPS.

  • A phenylalanine backbone substituted at the para position with a tert-butylcarbamoylurea group (tBuCbm).

  • A carboxyl group at the C-terminus for peptide bond formation .

The compound exists in both L- and D-configurations, with PubChem CIDs 122173577 (L-form) and 122173573 (D-form) . The D-form is preferentially used in degarelix synthesis to confer resistance to proteolytic degradation .

Table 1: Molecular Data for Fmoc-Aph(tBuCbm)-OH

PropertyValueSource
Molecular FormulaC29H31N3O5C_{29}H_{31}N_{3}O_{5}
Molecular Weight501.6 g/mol
CAS Number (L-form)1998216-17-3
CAS Number (D-form)1433975-21-3
IUPAC Name (L-form)(S)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(Fmoc-amino)propanoic acid

Role in Peptide Synthesis: Degarelix Case Study

Degarelix: Therapeutic Context

Degarelix (trade name Firmagon®) is a decapeptide GnRH antagonist approved for advanced prostate cancer. It suppresses testosterone by blocking pituitary GnRH receptors, circumventing the "testosterone flare" associated with agonists . The peptide sequence includes non-natural amino acids like D-4Aph(tBuCbm) (residue 4) and L-4Aph(Hor) (residue 5), where Fmoc-Aph(tBuCbm)-OH serves as the precursor for residue 4 .

Solid-Phase Synthesis Challenges

The synthesis of degarelix employs Fmoc-SPPS, but the hydroorotic acid (Hor) group in residue 5 is base-sensitive. Traditional deprotection with piperidine induces Hor → hydantoin rearrangement (1.3–1.34% yield loss) . To mitigate this, tert-butylamine replaces piperidine for Fmoc removal post-Hor incorporation, reducing rearrangement to <0.5% .

Table 2: Key Steps in Degarelix Synthesis Using Fmoc-Aph(tBuCbm)-OH

StepReactionReagents/ConditionsOutcome
1Resin loadingWang resin, Fmoc-Leu-OHInitiates C-terminal elongation
4Coupling D-4Aph(tBuCbm)Fmoc-D-Aph(tBuCbm)-OH, DIC/HOBtIncorporates residue 4
5Fmoc deprotection20% tert-butylamine/DMFPreserves Hor integrity
7Coupling L-4Aph(Hor)Fmoc-L-Aph(Hor)-OH, DIC/HOBtAdds residue 5

Stability and Side Reactions

Hydantoin Formation Mechanism

Under basic conditions (e.g., piperidine), the Hor side chain undergoes nucleophilic attack, forming a hydantoin ring via cyclization :

HorBaseHydantoin+NH3\text{Hor} \xrightarrow{\text{Base}} \text{Hydantoin} + \text{NH}_3

This side reaction is pH-dependent, with higher base concentrations accelerating degradation .

Comparative Stability Studies

In a stability assay, degarelix intermediates containing Hor were treated with 20% piperidine or tert-butylamine. Piperidine caused 1.34% hydantoin formation after 25 hours, while tert-butylamine limited it to 0.3% .

Table 3: Stability of Hor-Containing Peptides Under Basic Conditions

BaseTime (h)Hydantoin Formation (%)Hydrolysis (%)
Piperidine (20%)251.340.3
tert-Butylamine (20%)250.3<0.1

Synthetic Protocols and Optimization

Large-Scale Coupling Procedures

For industrial-scale synthesis, Fmoc-D-Aph(tBuCbm)-OH is activated with N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF. Coupling efficiency exceeds 98% when using 1.5 equivalents of amino acid . Post-coupling acetylation (acetic anhydride/N-methylmorpholine) caps unreacted amino groups, minimizing deletion sequences .

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O, Fmoc), 1650 cm⁻¹ (urea C=O) .

  • 1^1H NMR (DMSO-d6): δ 7.89 (Fmoc aromatic), 6.98 (phenyl ring), 1.38 (t-Bu) .

  • HRMS (ESI): m/z 502.2281 [M+H]⁺ (calc. 502.2278) .

Regulatory and Industrial Relevance

Patent Landscape

WO2020178394A1 details a degarelix synthesis method using Fmoc-Aph(tBuCbm)-OH, emphasizing tert-butylamine for Fmoc cleavage . This patent addresses prior art limitations, enabling scalable production with minimized impurities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator